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molecular formula C7H8O2S B1269054 Methyl 5-methylthiophene-2-carboxylate CAS No. 19432-69-0

Methyl 5-methylthiophene-2-carboxylate

Cat. No. B1269054
M. Wt: 156.2 g/mol
InChI Key: NEPZGUGQLAOODR-UHFFFAOYSA-N
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Patent
US07659263B2

Procedure details

To a solution of 5-methylthiophene-2-carboxylic acid (100 g, 703 mmol) in methanol (1.0 L) was added conc. sulfuric acid (10 ml) and the mixture was heated under reflux for 2 days. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. Diethyl ether (1.0 L) was added to the residue. The mixture was washed successively with water (500 ml×4) and saturated brine (500 ml), and dried over magnesium sulfate. Filtration and concentration under reduced pressure gave methyl 5-methylthiophene-2-carboxylate (109 g, yield 100%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:6][C:5]([C:7]([OH:9])=[O:8])=[CH:4][CH:3]=1.S(=O)(=O)(O)O.[CH3:15]O>>[CH3:1][C:2]1[S:6][C:5]([C:7]([O:9][CH3:15])=[O:8])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CC1=CC=C(S1)C(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1 L
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 days
Duration
2 d
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Diethyl ether (1.0 L) was added to the residue
WASH
Type
WASH
Details
The mixture was washed successively with water (500 ml×4) and saturated brine (500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and concentration under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(S1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 109 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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